![molecular formula C11H16O2 B6613144 4-Tert-butyl-2-methoxyphenol CAS No. 53894-31-8](/img/structure/B6613144.png)
4-Tert-butyl-2-methoxyphenol
Overview
Description
4-Tert-butyl-2-methoxyphenol (also known as TBMP) is an organic compound that is used in a variety of scientific research applications. It is a phenolic compound, which is a type of aromatic compound that contains a benzene ring structure with an attached hydroxyl group. TBMP is often used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a substrate for the study of enzyme activity. In
Scientific Research Applications
Antioxidant Properties and Applications
- Antioxidant in Edible Fats : BHA is used as an antioxidant for the stabilization of edible fats, influencing sodium and potassium balance in biological systems (Denz & Llaurado, 1957).
- Oxidation Reactions : Studies on the oxidation of phenolate anions to phenoxyl radicals show BHA's role in controlled oxidation processes (Webster, 2003).
- Synthesis of Antioxidants : BHA is involved in the environmentally friendly synthesis of butylated hydroxy anisoles, used as food antioxidants (Yadav & Rahuman, 2003).
Biochemical Studies and Molecular Interactions
- Biochemical Activities : BHA's interaction with macrophages and its effects on inflammatory reactions have been studied, highlighting its potential in chronic disease prevention (Murakami et al., 2006).
- Molecular Docking and Analysis : The structure and biological activity of compounds related to BHA have been explored through molecular docking, offering insights into drug design and interaction with DNA (Zeyrek et al., 2019).
Environmental and Industrial Applications
- Thermal Oxidation Stability : Research on the impact of BHA on the thermal oxidation stability of high-energy-density fuels shows its significance in improving fuel shelf life (Jia et al., 2022).
- Pharmaceutical Excipients : The physical form of BHA in pharmaceuticals, particularly its crystalline or amorphous states, affects drug stability and efficacy (Remenar et al., 2004).
Photochemical and Kinetic Studies
- Photochemical Reactions : BHA has been studied in the context of photochemical reactions, demonstrating its role in the formation of specific photoproducts (DeCosta et al., 2000).
- Reaction Kinetics : The reaction of tert-butoxy radicals with BHA and its kinetics have been analyzed, contributing to a deeper understanding of radical reactions (Das et al., 1981).
properties
IUPAC Name |
4-tert-butyl-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERZNTMEVJWJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202161 | |
Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37987-27-2, 53894-31-8 | |
Record name | 4-(1,1-Dimethylethyl)-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37987-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.